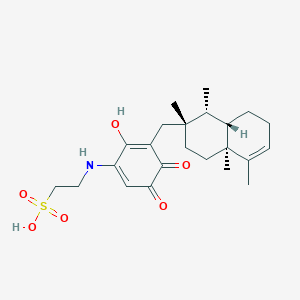
Micropeptin EI964
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Micropeptin EI964 is a natural product found in Microcystis with data available.
Wissenschaftliche Forschungsanwendungen
Protease Inhibition
Micropeptin EI964, along with other micropeptins like EI992, is identified as a novel trypsin inhibitor. These compounds were isolated from a natural bloom of the cyanobacterium Microcystis aeruginosa. Their structures were elucidated using advanced spectroscopic methods, and they demonstrated significant inhibitory activity against trypsin, a type of serine protease (Ploutno, Shoshan, & Carmeli, 2002).
Chemical Biology and Drug Discovery
Micropeptin EI964 belongs to a broader family of Ahp-cyclodepsipeptides, which includes cyanopeptolins and lyngbyastatins. These compounds are known for their serine protease inhibitory properties and have been studied extensively for their potential in drug discovery. They are produced through non-ribosomal peptide synthesis and have been a subject of interest due to their molecular mode of action and utility in developing new therapeutics (Köcher et al., 2020).
Biosynthesis and Gene Clustering
Research on Microcystis aeruginosa has led to the cloning of the gene cluster involved in the production of micropeptin, including EI964. This study has helped in understanding the biosynthetic pathways of these compounds. The findings suggest diversification and propagation of non-ribosomal peptide synthetase (NRPS) genes in cyanobacteria, providing insights into the genetic basis of micropeptin production (Nishizawa et al., 2011).
Novel Applications in Agriculture
Recent studies suggest that some primary microRNA (pri-miRNA) can code for micropeptides, which may positively regulate the accumulation of their associated miRNAs. This discovery opens up potential applications in agriculture to improve crop traits, suggesting a broader scope for the application of micropeptides like EI964 (Prasad, Sharma, & Prasad, 2020).
Contribution to Muscle Physiology
In a related field, a study has identified a conserved micropeptide named myoregulin, which shares structural similarities with certain inhibitors including micropeptins. This micropeptide regulates muscle relaxation by interacting with the sarcoplasmic reticulum calcium pump, highlighting the importance of micropeptides in muscle physiology (Anderson et al., 2015).
Eigenschaften
Produktname |
Micropeptin EI964 |
|---|---|
Molekularformel |
C46H64N10O13 |
Molekulargewicht |
965.1 g/mol |
IUPAC-Name |
(3S)-3-acetamido-4-[[(2S,5S,8S,11R,12S,15S,18S,21R)-2-benzyl-8-[(2S)-butan-2-yl]-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C46H64N10O13/c1-6-24(2)37-45(68)69-25(3)38(54-40(63)32(23-36(60)61)50-26(4)57)42(65)51-30(13-10-20-49-46(47)48)39(62)52-31-18-19-35(59)56(43(31)66)34(22-27-11-8-7-9-12-27)44(67)55(5)33(41(64)53-37)21-28-14-16-29(58)17-15-28/h7-9,11-12,14-17,24-25,30-35,37-38,58-59H,6,10,13,18-23H2,1-5H3,(H,50,57)(H,51,65)(H,52,62)(H,53,64)(H,54,63)(H,60,61)(H4,47,48,49)/t24-,25+,30-,31-,32-,33-,34-,35+,37-,38-/m0/s1 |
InChI-Schlüssel |
WCCRMFNYIYCRFM-KSLWBAALSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)O)CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C)C |
Kanonische SMILES |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)O)CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C)C |
Synonyme |
micropeptin EI964 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





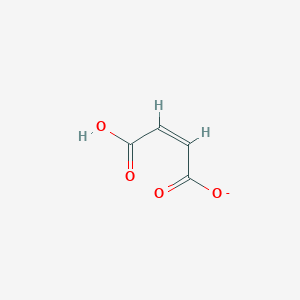
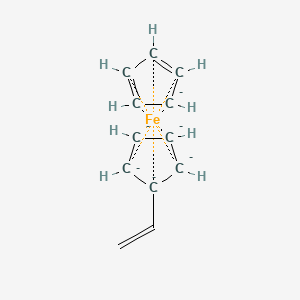
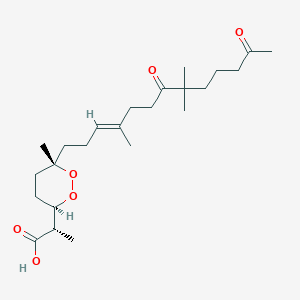
![(2E,4E,6R)-N-[(1S,5R,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1247462.png)
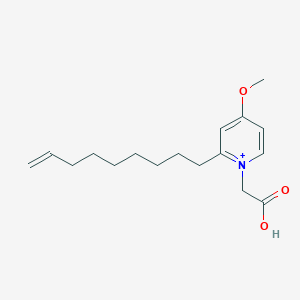
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,3aR,4S,4'S,5'R,6S,7aR)-4'-benzoyloxy-3a,4-dihydroxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylate](/img/structure/B1247466.png)
![4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline](/img/structure/B1247467.png)


